![molecular formula C34H39O6- B14351638 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate CAS No. 90549-77-2](/img/structure/B14351638.png)
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate is an organic compound with a complex structure It consists of a benzoate group attached to a phenylmethoxycarbonyl group, which is further linked to a dodecyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with dodecyl bromide in the presence of a base to form the dodecyloxybenzoate intermediate. This intermediate is then reacted with phenylmethanol and a suitable coupling agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways. The dodecyloxy group enhances its solubility in lipid membranes, facilitating its transport and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the dodecyloxycarbonyl group.
4-Carbomethoxyphenylboronic acid pinacol ester: Contains a pinacol ester group, differing in its ester linkage.
Uniqueness
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate is unique due to its combination of ester and dodecyloxy groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it suitable for applications in both aqueous and lipid environments, setting it apart from similar compounds .
Propriétés
Numéro CAS |
90549-77-2 |
|---|---|
Formule moléculaire |
C34H39O6- |
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
4-[(4-dodecoxycarbonylphenyl)-phenylmethoxy]carbonylbenzoate |
InChI |
InChI=1S/C34H40O6/c1-2-3-4-5-6-7-8-9-10-14-25-39-33(37)29-21-17-27(18-22-29)31(26-15-12-11-13-16-26)40-34(38)30-23-19-28(20-24-30)32(35)36/h11-13,15-24,31H,2-10,14,25H2,1H3,(H,35,36)/p-1 |
Clé InChI |
JRHPOPYVQJIQJT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


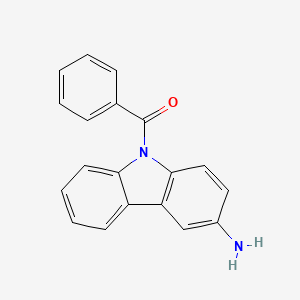
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
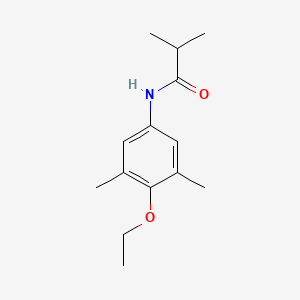
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

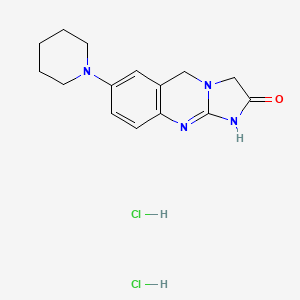
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
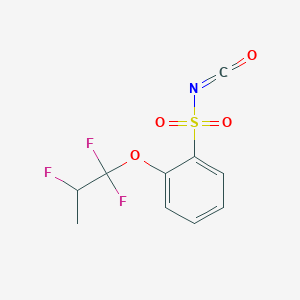
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
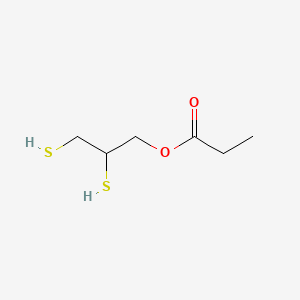
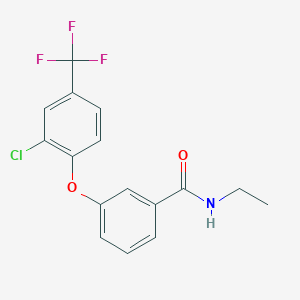
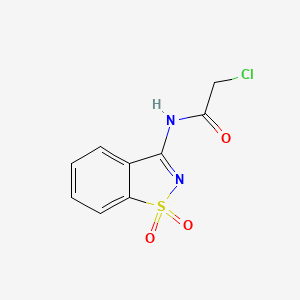
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
